3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)19-15(20)9-4-3-5-10(17)6-9/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOPIHRTWAZNRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Corresponding substituted benzothiazoles
Scientific Research Applications
3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s properties are influenced by its substituents. Key analogs include:
- Steric Effects : Dimethoxy groups introduce greater steric bulk than single methyl or halogen substituents, which may reduce packing efficiency in crystal lattices. For example, N-(1,3-benzothiazol-2-yl)benzamide derivatives exhibit lattice volumes of ~1169–1195 ų, influenced by substituents .
Crystallographic and Stability Comparisons
- Crystal Packing: Analogous benzothiazolyl benzamides exhibit monoclinic or orthorhombic crystal systems. For example, N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) has lattice parameters a = 5.22 Å, b = 20.26 Å, c = 11.30 Å , whereas the Ni(II) complex of 3-chloro-N-(diethylcarbamothioyl)benzamide adopts a monoclinic system with a = 14.60 Å, b = 8.36 Å . The target compound’s dimethoxy groups likely increase unit cell dimensions due to steric demands.
- Thermal Stability : Methoxy groups generally enhance thermal stability compared to halogens, as seen in related benzamide derivatives .
Biological Activity
3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole class, noted for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities of this compound, including its antimicrobial properties, mechanisms of action, and applications in various fields.
Chemical Structure
The compound features a benzothiazole core with a chlorine atom at the para position relative to the amide group and two methoxy groups on the benzothiazole moiety. This unique substitution pattern contributes to its distinct chemical properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H13ClN2O3S |
| Molecular Weight | 348.804 g/mol |
Antimicrobial Properties
Research indicates that this compound exhibits moderate antibacterial activity. A study published in Molecules (2013) demonstrated its effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli . The compound's mechanism likely involves inhibiting key enzymes or disrupting cellular processes essential for microbial survival.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its interactions with specific molecular targets can inhibit enzyme activity, affecting various biological pathways. For instance, it has shown promise in inhibiting butyrylcholinesterase (BChE), which is relevant in neurodegenerative disease research .
The biological activity of this compound primarily involves:
- Binding to Enzymes: The compound binds to specific enzymes, inhibiting their function.
- Disruption of Cellular Processes: By interfering with critical cellular mechanisms, it can affect pathogen growth or cancer cell proliferation.
Case Studies
- Antibacterial Activity Study:
- A study evaluated the antibacterial effects of various N-substituted benzamides, including this compound. Results indicated notable activity against both Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects:
Applications
The versatility of this compound extends across several fields:
- Medicinal Chemistry: As a lead compound for developing new antibiotics or neuroprotective agents.
- Material Science: Utilized in synthesizing novel materials due to its unique chemical properties.
- Chemical Sensors: Explored for use in developing sensors due to its reactive nature.
Q & A
Basic: What are the key synthetic methodologies for preparing 3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide?
Answer:
The synthesis typically involves coupling a benzothiazol-2-amine derivative with a substituted benzoyl chloride. A representative method (adapted from related compounds in and ) includes:
Reacting 5,6-dimethoxy-1,3-benzothiazol-2-amine with 3-chlorobenzoyl chloride in pyridine or another base to facilitate amide bond formation.
Purification via column chromatography or recrystallization (e.g., from methanol or ethanol).
Critical parameters include reaction time (overnight stirring) and temperature (room temperature or mild heating). Monitoring via TLC and washing with NaHCO₃ to remove unreacted acid chloride are essential steps .
Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?
Answer:
X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation of a solvent (e.g., methanol). Data collection uses diffractometers, and refinement employs programs like SHELXL ( ), which handles small-molecule structures. Key steps:
- Hydrogen atoms are placed geometrically and refined using a riding model.
- Intermolecular interactions (e.g., N–H⋯N hydrogen bonds) are analyzed to understand packing motifs (Example: centrosymmetric dimers in ).
SHELX software is preferred for its robustness in handling twinned data and high-resolution refinements .
Advanced: How do methoxy and chloro substituents influence the compound’s bioactivity and solubility?
Answer:
- Methoxy groups : Enhance solubility via increased polarity and hydrogen-bonding capacity (). They may also modulate bioactivity by altering electron density on the benzothiazole ring.
- Chloro substituents : Introduce steric and electronic effects, potentially improving binding to hydrophobic enzyme pockets (e.g., in antimicrobial or anticancer targets; ).
Methodological note : Comparative studies using analogues (e.g., replacing Cl with F or Me) and logP measurements can quantify substituent effects on solubility and activity .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Answer:
Conflicts (e.g., NMR vs. IR results) require cross-validation:
Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 379.05; ).
2D NMR (COSY, HSQC) : Resolve ambiguous proton assignments, especially in overlapping aromatic regions.
CCS values : Compare experimental vs. predicted collision cross-section data (e.g., 184.7 Ų for [M+H]+; ) using ion mobility spectrometry.
X-ray crystallography : Provides definitive structural validation .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Assign aromatic protons (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirm amide bond formation (N–H signal at δ ~10 ppm; ).
- IR spectroscopy : Identify C=O (1640–1680 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches ().
- High-resolution MS : Verify molecular formula (C₁₇H₁₅ClN₂O₄S; ).
Advanced: How to design experiments evaluating this compound’s anticancer activity?
Answer:
In vitro assays :
- MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays.
Structure-activity relationship (SAR) : Synthesize derivatives (e.g., varying substituents on the benzamide ring) and compare IC₅₀ values ().
Molecular docking : Predict binding to targets like tubulin or kinases using software (AutoDock Vina).
In vivo models : Use xenograft mice for efficacy and toxicity profiling .
Basic: What are the predicted physicochemical properties of this compound?
Answer:
- Molecular weight : 378.83 g/mol (C₁₇H₁₅ClN₂O₄S).
- Collision cross-section (CCS) : Predicted CCS for [M+H]+ is 184.7 Ų (ion mobility; ).
- logP : Estimated ~3.2 (using software like MarvinSuite), indicating moderate lipophilicity.
- Solubility : Low in water; DMSO or ethanol are suitable solvents for biological assays .
Advanced: What challenges arise in optimizing the synthetic yield of this compound?
Answer:
- Side reactions : Competing acylation at other amine sites (e.g., benzothiazole N). Mitigate via controlled stoichiometry and low temperatures.
- Purification difficulties : Use gradient elution in column chromatography (e.g., hexane/ethyl acetate).
- Scale-up issues : Microwave-assisted synthesis () can improve reaction efficiency.
- Crystallization : Optimize solvent polarity (e.g., methanol/water mixtures) to enhance crystal quality for XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
